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Sucrose tetrapalmitate - 29063-59-0

Sucrose tetrapalmitate

Catalog Number: EVT-12818283
CAS Number: 29063-59-0
Molecular Formula: C76H142O15
Molecular Weight: 1295.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sucrose tetrapalmitate is a glycosylated compound formed by the esterification of sucrose with palmitic acid. This compound belongs to a class of sugar esters known for their surfactant properties and is utilized in various applications, including food, pharmaceuticals, and cosmetics. Sucrose tetrapalmitate is particularly noted for its emulsifying capabilities, which enhance the stability and texture of formulations.

Source

Sucrose tetrapalmitate is synthesized from sucrose, a disaccharide derived from sugarcane or sugar beets, and palmitic acid, a saturated fatty acid commonly found in palm oil and animal fats. The synthesis typically involves chemical or enzymatic methods to facilitate the esterification process.

Classification

Sucrose tetrapalmitate is classified as a non-ionic surfactant due to its sugar-based structure. It is also categorized under glycosides and fatty acid esters in chemical classifications.

Synthesis Analysis

Methods

The synthesis of sucrose tetrapalmitate can be achieved through various methods, including:

  1. Chemical Esterification: Involves heating sucrose with palmitic acid in the presence of a catalyst, such as potassium carbonate or sodium oleate, at elevated temperatures (typically between 100°C and 185°C) under controlled conditions to promote ester bond formation.
  2. Transesterification: This method utilizes fatty acid methyl esters (from sources like palm oil) in the reaction with sucrose. The process can be carried out using solvents or solvent-free systems, with varying degrees of acylation resulting in different sucrose esters .
  3. Enzymatic Synthesis: Lipase enzymes can be employed to catalyze the reaction between sucrose and palmitic acid under mild conditions, offering a more environmentally friendly alternative to chemical methods .

Technical Details

  • Temperature Control: Maintaining precise temperature during synthesis is critical for optimizing yield and minimizing by-products.
  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is commonly used to monitor the reaction progress and quantify the different sucrose esters produced .
Molecular Structure Analysis

Structure

The molecular structure of sucrose tetrapalmitate consists of a sucrose molecule esterified with four palmitic acid chains. The general formula can be represented as C27H50O10\text{C}_{27}\text{H}_{50}\text{O}_{10}.

Data

  • Molecular Weight: Approximately 500 g/mol.
  • Functional Groups: Contains multiple ester functional groups due to the attachment of palmitic acid.
Chemical Reactions Analysis

Reactions

Sucrose tetrapalmitate can undergo several chemical reactions:

  1. Hydrolysis: In the presence of water, sucrose tetrapalmitate can revert back to sucrose and palmitic acid.
  2. Transesterification: It can react with other alcohols or fatty acids to form different sugar esters.
  3. Degradation: Under extreme conditions (high temperature or pH), it may decompose into simpler sugars and fatty acids.

Technical Details

The stability of sucrose tetrapalmitate under various conditions affects its application in formulations. Understanding these reactions helps in optimizing its use in industrial processes.

Mechanism of Action

Process

The mechanism by which sucrose tetrapalmitate acts as an emulsifier involves its amphiphilic nature; the hydrophilic (water-attracting) sugar moiety interacts with water, while the hydrophobic (water-repelling) fatty acid chains interact with oils or fats. This dual affinity allows it to stabilize emulsions by reducing surface tension between immiscible phases.

Data

Research indicates that sucrose tetrapalmitate can effectively stabilize oil-in-water emulsions, making it valuable in food products and cosmetics where texture and stability are essential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder or solid.
  • Solubility: Sparingly soluble in water but soluble in organic solvents such as ethanol and chloroform.

Chemical Properties

  • Melting Point: Approximately 60°C.
  • Stability: Stable under normal storage conditions but sensitive to extreme heat or acidic environments.

Relevant analyses include HPLC for purity assessment and NMR spectroscopy for structural confirmation .

Applications

Scientific Uses

  1. Food Industry: Utilized as an emulsifier and stabilizer in various food products, enhancing texture and mouthfeel.
  2. Pharmaceuticals: Acts as an excipient in drug formulations, improving solubility and bioavailability of active ingredients.
  3. Cosmetics: Employed in creams and lotions for its moisturizing properties and ability to stabilize emulsions.

Sucrose tetrapalmitate's versatility makes it a valuable component across multiple sectors, highlighting its importance in both scientific research and practical applications .

Properties

CAS Number

29063-59-0

Product Name

Sucrose tetrapalmitate

IUPAC Name

[(2R,3R,4S,5S)-3,4-di(hexadecanoyloxy)-5-(hexadecanoyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate

Molecular Formula

C76H142O15

Molecular Weight

1295.9 g/mol

InChI

InChI=1S/C76H142O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-66(78)85-62-65-73(88-68(80)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)74(89-69(81)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)76(90-65,91-75-72(84)71(83)70(82)64(61-77)87-75)63-86-67(79)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h64-65,70-75,77,82-84H,5-63H2,1-4H3/t64-,65-,70-,71+,72-,73-,74+,75-,76+/m1/s1

InChI Key

XOMOECRKARFUKZ-DNOFMLLBSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

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